molecular formula C19H23N3OS B14699024 Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- CAS No. 21484-47-9

Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)-

Cat. No.: B14699024
CAS No.: 21484-47-9
M. Wt: 341.5 g/mol
InChI Key: HTPZNULHOTXURU-UHFFFAOYSA-N
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Description

Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- is a complex organic compound that combines the structural features of morpholine and indazole Morpholine is a heterocyclic amine with both amine and ether functional groups, while indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The morpholine moiety can be introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of transition metal catalysts to improve yields and selectivity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like morpholine itself. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar compounds include other indazole derivatives and morpholine-containing molecules. For example:

What sets Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- apart is its unique combination of the indazole and morpholine moieties, which may confer distinct chemical and biological properties.

Properties

CAS No.

21484-47-9

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

1-morpholin-4-yl-2-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)ethanethione

InChI

InChI=1S/C19H23N3OS/c24-19(21-10-12-23-13-11-21)14-17-16-8-4-5-9-18(16)22(20-17)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2

InChI Key

HTPZNULHOTXURU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)CC(=S)N4CCOCC4

Origin of Product

United States

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